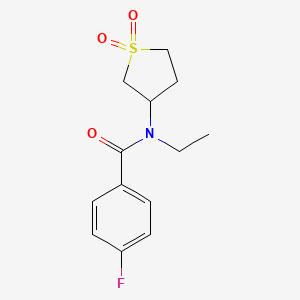

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure, incorporating a sulfone group, a tetrahydrothiophene ring, and a fluorobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3S/c1-2-15(12-7-8-19(17,18)9-12)13(16)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXUAZBQACKFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. The next step involves the formation of the benzamide moiety, which can be synthesized through the reaction of 4-fluorobenzoic acid with ethylamine under appropriate conditions. Finally, the two components are coupled together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation step and large-scale coupling reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Further oxidized sulfone derivatives

Reduction: Thioether derivatives

Substitution: Various substituted benzamide derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydrothiophene ring with a dioxo group, linked to an ethyl group and a 4-fluorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 353.4 g/mol. The presence of the sulfone group enhances its stability and reactivity, making it suitable for various chemical reactions.

Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide serves as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest possible enzyme inhibition capabilities, making it a candidate for further exploration in biochemical pathways. Preliminary studies indicate that it may interact with specific enzymes involved in metabolic processes.

Medicine

The compound is being investigated for its therapeutic properties . Research suggests that it may possess anti-inflammatory effects by modulating pathways associated with the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Additionally, there is potential for antimicrobial activity based on the properties observed in similar thiophene-based compounds.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials with specific chemical properties. Its unique structure allows for modifications that could lead to innovations in material science.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry:

- Enzyme Inhibition Studies : Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways.

- Anti-inflammatory Activity : Preliminary findings suggest modulation of inflammatory pathways through interactions with key proteins involved in inflammation.

- Antimicrobial Properties : Derivatives of thiophene compounds have shown antimicrobial activity, indicating potential applications for this compound in treating infections.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfone group and the fluorobenzamide moiety are key functional groups that enable the compound to bind to proteins or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group enhances its stability and reactivity, while the fluorobenzamide moiety provides opportunities for interactions with biological targets that are not possible with other similar compounds.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tetrahydrothiophene moiety with a dioxo group, linked to an ethyl group and a 4-fluorobenzamide. Its molecular formula is with a molecular weight of approximately 353.4 g/mol. The presence of the fluorine atom and the dioxo functional group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows for competitive binding to enzyme active sites.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially acting on the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

- Antimicrobial Activity : Some derivatives of similar thiophene-based compounds have demonstrated antimicrobial properties, indicating that this compound may possess similar effects.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These include:

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:

- Animal Models : Studies using rodent models have demonstrated the compound's ability to reduce inflammation markers significantly.

- Bioavailability Assessment : Pharmacokinetic studies indicate favorable absorption characteristics with moderate half-life values, suggesting potential for oral bioavailability .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

- Case Study on Inflammation : A study involving animal models of arthritis showed that treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to controls .

- Antimicrobial Efficacy : Clinical isolates from patients with bacterial infections were tested against this compound, revealing promising results in inhibiting growth compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.